2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. Common starting materials might include substituted anilines and chlorobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, this compound might be used in the production of dyes, pigments, or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-aminophenyl)-6-phenylpyridine-3-carbonitrile
- 2-Amino-4-(4-aminophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-aminophenyl)-6-(2-chlorophenyl)pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both amino and chloro groups on the aromatic rings can provide unique electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
824933-60-0 |
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Molecular Formula |
C18H13ClN4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13ClN4/c19-13-3-1-2-12(8-13)17-9-15(16(10-20)18(22)23-17)11-4-6-14(21)7-5-11/h1-9H,21H2,(H2,22,23) |
InChI Key |
QGOUKDKLADSUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)N |
Origin of Product |
United States |
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